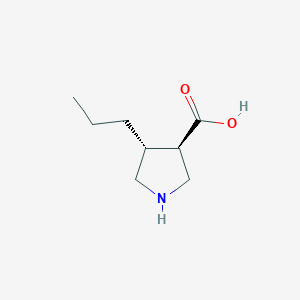
5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate is a complex organic compound with the molecular formula C14H14N4O3S. This compound is part of the aromatic heterocyclic family and is primarily used for research purposes . Its unique structure, which includes an isoquinoline core, makes it a valuable molecule in various scientific fields.
Métodos De Preparación
The synthesis of 1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate involves several steps. One common method includes the reaction of isoquinoline derivatives with carbamothioylhydrazine under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have antimicrobial or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate include other isoquinoline derivatives and carbamothioylhydrazones. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For instance, quinolinyl-pyrazoles and substituted imidazoles are structurally related but have distinct applications and properties .
Propiedades
Número CAS |
40069-45-2 |
|---|---|
Fórmula molecular |
C14H14N4O3S |
Peso molecular |
318.35 g/mol |
Nombre IUPAC |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-5-yl] ethyl carbonate |
InChI |
InChI=1S/C14H14N4O3S/c1-2-20-14(19)21-12-5-3-4-9-10(12)6-7-16-11(9)8-17-18-13(15)22/h3-8H,2H2,1H3,(H3,15,18,22)/b17-8+ |
Clave InChI |
XIMGQUIUQZZVMB-CAOOACKPSA-N |
SMILES isomérico |
CCOC(=O)OC1=CC=CC2=C1C=CN=C2/C=N/NC(=S)N |
SMILES canónico |
CCOC(=O)OC1=CC=CC2=C1C=CN=C2C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



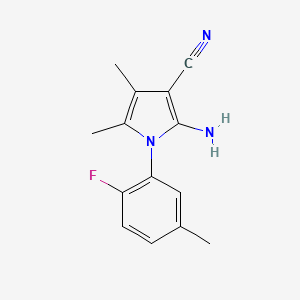
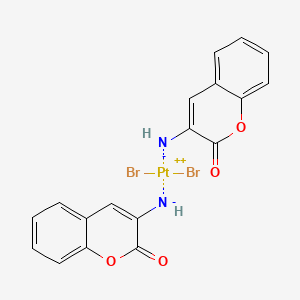
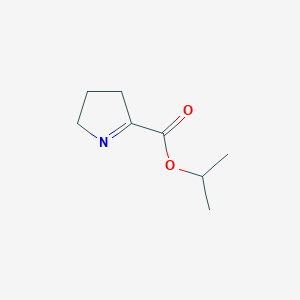


![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)
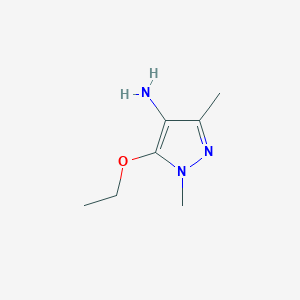
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)
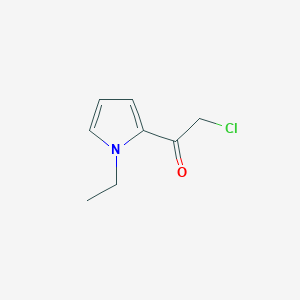
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
